2-(methylsulfanyl)-4-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine-5-carbonitrile
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Overview
Description
Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities . They are often used in the design of privileged structures in medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like the Diels–Alder reaction . For example, a reaction between a key intermediate and a triazine derivative can lead to the formation of a correspondent compound .Molecular Structure Analysis
The molecular structure of similar compounds often involves a pyrimidine moiety, which is a ring-like structure that is part of many important biological compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve reactions with various reagents at different temperatures .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For example, the InChI code for a similar compound, ethyl 2-(methylsulfanyl)-4-(piperidin-1-yl)pyrimidine-5-carboxylate, is 1S/C13H19N3O2S/c1-3-18-12(17)10-9-14-13(19-2)15-11(10)16-7-5-4-6-8-16/h9H,3-8H2,1-2H3 .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-methylsulfanyl-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-24-17-20-10-14(9-18)16(21-17)22-8-2-3-13(11-22)12-23-15-4-6-19-7-5-15/h4-7,10,13H,2-3,8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHFJZDVIAAKRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)N2CCCC(C2)COC3=CC=NC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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